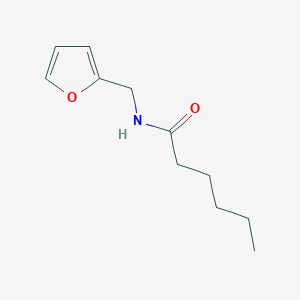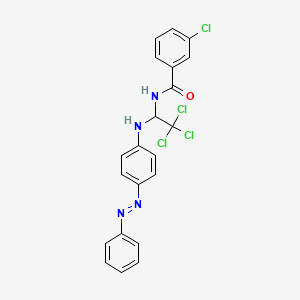
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes multiple chloro and phenyl groups, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide typically involves multiple steps:
Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction. Aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic amine to form the azo compound.
Introduction of the trichloroethyl group: The azo compound is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Chlorination: The final step involves the chlorination of the benzamide ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit cell proliferation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide: shares similarities with other azo compounds and chlorinated benzamides.
Other Compounds: 4-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide, 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-aniline.
Uniqueness
Structural Complexity: The presence of multiple chloro and phenyl groups makes it unique.
Biological Activity: Its potential biological activity sets it apart from other similar compounds.
Propiedades
Número CAS |
324073-72-5 |
|---|---|
Fórmula molecular |
C21H16Cl4N4O |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
3-chloro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H16Cl4N4O/c22-15-6-4-5-14(13-15)19(30)27-20(21(23,24)25)26-16-9-11-18(12-10-16)29-28-17-7-2-1-3-8-17/h1-13,20,26H,(H,27,30) |
Clave InChI |
ZRZLDLJTINYDLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



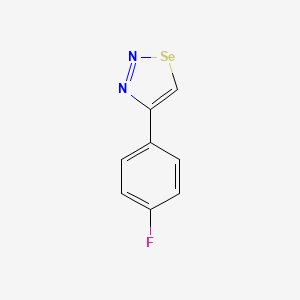
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
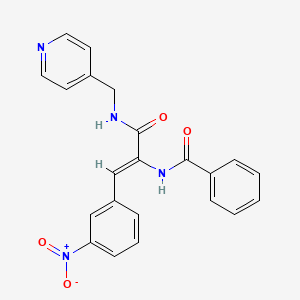
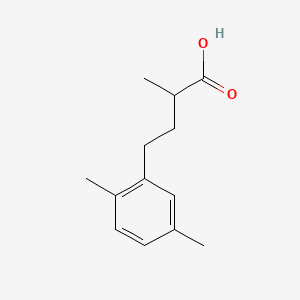
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

